(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structural features This compound contains a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-chloro-2-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the sulfonylamino group: This step can be carried out through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution with the 4-chloro-2-fluorophenyl group: This step typically involves nucleophilic substitution reactions using appropriate halogenated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonylamino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while reduction may yield amines.
Scientific Research Applications
(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-[(4-chlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- (1R,3S)-3-[(4-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Uniqueness
The presence of both chlorine and fluorine atoms in the aromatic ring of (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid imparts unique electronic and steric properties. This can influence its reactivity and binding affinity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c13-8-2-4-11(10(14)6-8)20(18,19)15-9-3-1-7(5-9)12(16)17/h2,4,6-7,9,15H,1,3,5H2,(H,16,17)/t7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLITORSZYWNOI-APPZFPTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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